N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Description
This compound, characterized by a pyridine core substituted with a pinacol boronate ester at position 5 and a methanesulfonamide group at position 3, serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions. Its boronate moiety enables efficient aryl-aryl bond formation, while the sulfonamide group enhances solubility and modulates electronic properties. Applications span pharmaceuticals, agrochemicals, and materials science, leveraging its versatility in constructing complex molecules .
Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-6-10(8-14-7-9)15-20(5,16)17/h6-8,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQLRKRUDQYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693198 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-71-1 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide typically involves the following steps:
Borylation of Pyridine Derivative: The initial step involves the borylation of a pyridine derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronate ester group on the pyridine ring.
Sulfonamide Formation: The next step is the introduction of the methanesulfonamide group. This can be achieved through a nucleophilic substitution reaction where a suitable sulfonamide precursor reacts with the borylated pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate group can undergo oxidation to form boronic acids or borate esters.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can participate in various substitution reactions, particularly at the boronate group, which can be replaced by other functional groups through Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and aryl halides for coupling reactions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the coupling partners used.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: The compound’s boronate group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other therapeutic agents.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry
Material Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide exerts its effects involves the interaction of its boronate group with various molecular targets. This interaction can inhibit enzyme activity by forming reversible covalent bonds with active site residues. The sulfonamide group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
- Pyrimidine Analog (CAS 1218789-36-6) :
- Structure : Replaces pyridine with pyrimidin-2-yl.
- Molecular Formula : C₁₁H₁₈BN₃O₄S; Molecular Weight : 299.15 .
- Applications : Enhanced selectivity in kinase inhibitors due to pyrimidine’s hydrogen-bonding capacity. Used in targeted cancer therapies .
- Key Difference : Pyrimidine’s additional nitrogen atom increases polarity and metabolic stability compared to pyridine derivatives .
Sulfonamide vs. Amide Substituents
- N-(5-(Pyridin-3-yl)acetamide (CAS 1201645-46-6): Structure: Methanesulfonamide replaced with acetamide. Molecular Formula: C₁₃H₁₉BN₂O₃; Molecular Weight: 262.11 . Reactivity: Reduced acidity (pKa ~10–12 for acetamide vs.
- N-(5-(Pyridin-3-yl)propionamide (CAS 1171891-19-2) :
Substituted Pyridine Derivatives
- N-(2-Methoxy-5-boronated Pyridin-3-yl)benzenesulfonamide (9a) :
- 4-Fluoro-substituted Analog (9b) :
Heterocyclic Variants
- Indazole-based Analog (Example 19) :
- Structure : Boronated indazole core with methanesulfonamide.
- Applications : Used in kinase inhibitors (e.g., GSK-3α), demonstrating improved IC₅₀ values (nM range) due to indazole’s planar geometry .
Biological Activity
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methanesulfonamide group and a boron-containing dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 283.17 g/mol. The presence of the boron atom in its structure is significant for its biological activity, particularly in targeting specific enzymes and pathways.
The biological activity of this compound primarily hinges on its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The methanesulfonamide group is known to interact with enzymes that are critical in various metabolic pathways. For instance, compounds with similar structures have shown inhibition of kinases such as GSK-3β and IKK-β, which are involved in cell signaling and inflammatory responses .
- Antiviral Activity : Research has indicated that derivatives of this compound can inhibit RNA-dependent RNA polymerase (NS5B), an enzyme crucial for viral replication in hepatitis C virus (HCV) infections. This highlights the potential use of such compounds in antiviral therapies .
Table 1: Summary of Biological Assays
Case Studies
- GSK-3β Inhibition : A study evaluated various sulfonamide derivatives for their GSK-3β inhibitory activity. The compound exhibited substantial inhibitory effects with an IC50 value of 0.34 μM, indicating strong potential as a therapeutic agent for diseases like Alzheimer's and diabetes where GSK-3β plays a role .
- Antiviral Efficacy : In another investigation focusing on HCV, derivatives similar to this compound demonstrated effective inhibition of NS5B with EC50 values below 50 nM across multiple genotypes. This suggests that modifications to the boron-containing moiety could enhance antiviral efficacy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates moderate solubility and permeability characteristics. Studies have shown that while it possesses good bioavailability, it also exhibits metabolic instability in liver microsomes, raising concerns about potential drug-drug interactions (DDIs) .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Low |
| Permeability | Medium to High |
| Metabolic Stability | Unstable in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
